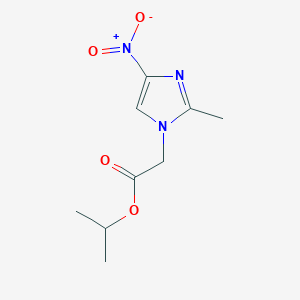

isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a chemical compound with the molecular formula C9H13N3O4 . It has a molecular weight of 227.22 . The CAS number for this compound is 505066-07-9 .

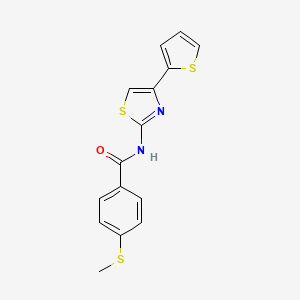

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered imidazole ring attached to an acetate group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 388.2±22.0 °C . Its predicted density is 1.32±0.1 g/cm3 . The pKa of this compound is predicted to be 0.57±0.60 .Scientific Research Applications

1. Carbonic Anhydrase Inhibition

A study by Abdel-Aziz et al. (2015) explored compounds, including those with isopropyl groups, for their potential as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. They found these compounds to exhibit inhibitory effects against human isoforms of the enzyme.

2. Catalysis in Transesterification/Acylation Reactions

Research by Grasa et al. (2002) demonstrated that N-heterocyclic carbenes, including imidazol-2-ylidenes with alkyl substitutions, can act as efficient catalysts in transesterification between esters and alcohols.

3. Ionic Liquid Applications

A study by Geng et al. (2019) investigated the use of ionic liquids, including those with isopropyl acetate, for the separation of azeotropes in solvent systems, highlighting its importance in recycling resources and environmental protection.

4. Synthesis of Novel Ring Systems

Tennant et al. (1999) reported the synthesis of novel 4H-imidazo[4,5-c]isoxazole ring systems, starting from compounds similar to isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, showing the compound's utility in synthesizing new chemical structures (Tennant, Wallis, & Weaver, 1999).

5. Stereoselective Synthesis Applications

Goyal et al. (2016) explored the use of (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one for asymmetric Mannich-type reactions, demonstrating the compound's role in stereoselective synthesis, particularly in the creation of complex molecules like β-lactams (Goyal, Thakur, Sharma, Gangar, Patel, & Nair, 2016).

6. Pharmaceutical Synthesis

Nair et al. (2012) utilized similar compounds for synthesizing functionalized imidazo[1,2-a]pyridines, leading to the efficient creation of drug molecules such as Alpidem and Zolpidem (Nair, Mobin, & Namboothiri, 2012).

7. Metabolic Studies

Research by Assandri et al. (1978) on 5-isopropyl-1-methyl-2-nitro-1H-imidazole in dogs highlighted the metabolic transformations involving the isopropyl chain of the molecule, providing insight into the metabolic behavior of nitroimidazole derivatives.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with biological targets, influencing their function .

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

properties

IUPAC Name |

propan-2-yl 2-(2-methyl-4-nitroimidazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-6(2)16-9(13)5-11-4-8(12(14)15)10-7(11)3/h4,6H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVHIQDMYCQABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(=O)OC(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide](/img/structure/B2959185.png)

![3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2959186.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2959192.png)

![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)

![5-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2959198.png)

![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)

![3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2959205.png)